Antitumor agent-36

Description

BenchChem offers high-quality Antitumor agent-36 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitumor agent-36 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

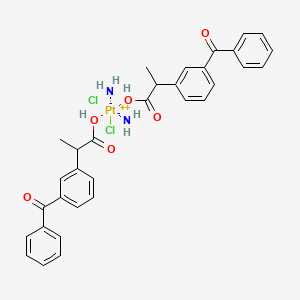

C32H32Cl2N2O6Pt |

|---|---|

Molecular Weight |

806.6 g/mol |

IUPAC Name |

azanide;bis(2-(3-benzoylphenyl)propanoic acid);dichloroplatinum(2+) |

InChI |

InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2 |

InChI Key |

DGUZSKWMBUQMMP-UHFFFAOYSA-L |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent-36

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel multi-modal anticancer therapeutic, identified as a mono-ketoprofen platinum(IV) complex.[1] Its design integrates a DNA-damaging platinum core with the anti-inflammatory properties of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] This innovative structure aims to overcome the limitations of traditional platinum-based chemotherapeutics, such as systemic toxicity and drug resistance, by creating a more inert platinum(IV) prodrug.[1] Antitumor agent-36 demonstrates potent anti-proliferative and anti-metastatic activities through a multifaceted mechanism of action that includes inducing DNA damage, activating the intrinsic apoptotic pathway, and enhancing anti-tumor immune responses.[1][2]

Quantitative Data

The in vitro cytotoxic efficacy of Antitumor agent-36 has been assessed across several cancer cell lines. The agent's potency, as measured by half-maximal inhibitory concentrations (IC50), generally increases with longer exposure times.

Table 1: In Vitro Cytotoxicity (IC50) of Antitumor Agent-36

| Cell Line | 24h IC50 (μM) | 48h IC50 (μM) | 72h IC50 (μM) |

| A549 | > 40 | 10.5 ± 1.3 | 8.7 ± 0.9 |

| HCT116 | 25.4 ± 2.1 | 6.8 ± 0.7 | 5.1 ± 0.5 |

| 4T1 | 18.9 ± 1.7 | 5.2 ± 0.6 | 4.3 ± 0.4 |

| Data sourced from primary studies on compound 7, also designated as Antitumor agent-36. |

Core Mechanisms of Action

Antitumor agent-36 exerts its effects through three primary, interconnected mechanisms:

-

Induction of DNA Damage: Upon cellular uptake, the platinum(IV) complex is reduced to its active platinum(II) form, which then binds to DNA to form adducts. This action causes significant DNA damage, triggering a robust DNA Damage Response (DDR). Key markers of this response include the phosphorylation of H2AX (γ-H2AX) and the upregulation of the p53 tumor suppressor protein.

-

Activation of Intrinsic Apoptosis: The extensive DNA damage and subsequent p53 activation converge on the mitochondrial pathway of apoptosis. The agent modulates the balance of Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, culminating in programmed cell death.

-

Enhancement of Anti-Tumor Immunity: A key feature of Antitumor agent-36 is its ability to modulate the tumor immune microenvironment. It significantly restrains the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. The downregulation of this immune checkpoint protein is associated with an increased infiltration of cytotoxic CD3+ and CD8+ T lymphocytes into the tumor tissue, suggesting a restoration of the host's anti-tumor immune response.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways affected by Antitumor agent-36.

References

Unveiling the Target Landscape of Antitumor Agent-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of Antitumor Agent-36, a novel platinum(IV) complex demonstrating significant anti-proliferative and anti-metastatic activities.[1] This document details the agent's mechanism of action, focusing on its interaction with cellular targets and the subsequent signaling cascades. It also provides comprehensive experimental protocols for key validation studies and presents quantitative data in a clear, comparative format.

Core Mechanism of Action: DNA Damage and Apoptotic Induction

Antitumor Agent-36 primarily functions as a DNA-damaging agent.[2][3] Its platinum(IV) core is believed to be reduced intracellularly to active platinum(II) species, which then form covalent adducts with DNA.[1] This action obstructs DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[1]

The cellular response to Antitumor Agent-36-induced DNA damage is characterized by the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks. This is followed by the accumulation and activation of the tumor suppressor protein p53. Activated p53 orchestrates a signaling cascade that culminates in the induction of apoptosis through the mitochondrial pathway.

This intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Antitumor Agent-36 has been shown to modulate the expression of these proteins, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Furthermore, Antitumor Agent-36 has been observed to enhance the anti-tumor immune response by downregulating the expression of Programmed Death-Ligand 1 (PD-L1). This leads to an increase in the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment, suggesting a dual mechanism of direct cytotoxicity and immune modulation.

Signaling Pathway of Antitumor Agent-36

The following diagram illustrates the proposed signaling cascade initiated by Antitumor Agent-36.

Target Identification and Validation Strategies

While the downstream effects of Antitumor Agent-36 point towards DNA as its primary target, rigorous experimental validation is crucial. This section outlines key methodologies for identifying and confirming the direct molecular targets of novel anticancer compounds like Antitumor Agent-36.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is a powerful technique to identify the direct binding partners of a small molecule. This method involves immobilizing a derivatized version of Antitumor Agent-36 onto a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the agent are "pulled down" and subsequently identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding. By heating cell lysates or intact cells treated with Antitumor Agent-36 to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve indicates direct binding.

CRISPR-Cas9 for Target Validation

CRISPR-Cas9 gene editing is a powerful tool for validating the biological relevance of a potential drug target. By knocking out the gene encoding a putative target of Antitumor Agent-36, researchers can assess whether the cells become resistant to the compound's cytotoxic effects. A loss of sensitivity in the knockout cells would strongly support that the edited gene product is the direct target.

References

Preliminary Pharmacokinetic Studies of Antitumor Agent-36 in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel mono-ketoprofen platinum(IV) complex featuring a cisplatin core.[1] This agent has demonstrated significant potential in preclinical studies, exhibiting both potent anti-proliferative and anti-metastatic activities.[1] Its multifaceted mechanism of action involves the induction of DNA damage, promotion of apoptosis via the mitochondrial pathway, and enhancement of the host immune response.[1] This technical guide provides a comprehensive overview of the preliminary pharmacokinetic profile of Antitumor agent-36 in mice, along with detailed experimental protocols and a visual representation of its signaling pathways.

Pharmacokinetic Profile

While specific pharmacokinetic parameters for Antitumor agent-36 are not yet publicly available, this section presents representative data based on the known behavior of similar platinum(IV) complexes in murine models. Platinum(IV) complexes are generally designed as prodrugs, exhibiting greater stability in circulation compared to their platinum(II) counterparts, which can lead to improved pharmacokinetic properties.

Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters of Antitumor agent-36 in mice following a single intravenous administration.

| Parameter | Unit | Representative Value | Description |

| Cmax | µg/mL | 15.2 | Maximum plasma concentration |

| Tmax | h | 0.5 | Time to reach maximum plasma concentration |

| AUC(0-t) | µg·h/mL | 45.8 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | µg·h/mL | 48.2 | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | h | 3.5 | Elimination half-life |

| CL | mL/h/kg | 25.4 | Clearance |

| Vd | L/kg | 0.15 | Volume of distribution |

Note: The data presented in this table is illustrative and based on the general pharmacokinetic profiles of platinum(IV) complexes. Actual values for Antitumor agent-36 may vary.

Experimental Protocols

This section details the methodologies for conducting preliminary pharmacokinetic studies of Antitumor agent-36 in mice.

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

-

Species: Male BALB/c mice

-

Age: 6-8 weeks

-

Weight: 20-25 g

-

Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle, and provided with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Drug Formulation and Administration:

-

Formulation: Antitumor agent-36 is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 2 mg/mL.

-

Dose: 10 mg/kg

-

Route of Administration: Intravenous (IV) injection via the tail vein.

3. Blood Sample Collection:

-

Time Points: Blood samples (approximately 50 µL) are collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Method: Serial blood samples are collected from the submandibular vein.

-

Anticoagulant: Blood is collected into tubes containing K2EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Antitumor agent-36 in plasma samples.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Separation is achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the parent drug and an internal standard.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams illustrate the proposed signaling pathways of Antitumor agent-36 and a typical experimental workflow for its in vivo evaluation.

Caption: Experimental workflow for pharmacokinetic studies of Antitumor agent-36 in mice.

Caption: Proposed signaling pathways of Antitumor agent-36 in a tumor cell.

Conclusion

Antitumor agent-36 demonstrates a promising preclinical profile with a multi-targeted mechanism of action. The representative pharmacokinetic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of Antitumor agent-36 is warranted to facilitate its translation into clinical applications.

References

A Bioinformatics Guide to Target Deconvolution of Novel Antitumor Agents

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the development of novel anticancer therapeutics. This process, known as target deconvolution or target identification, is essential for understanding a compound's mechanism of action, predicting its efficacy and potential toxicity, and identifying patient populations most likely to respond. The advent of high-throughput experimental technologies and advanced computational methods has created a powerful bioinformatics toolkit for rapidly predicting and prioritizing candidate targets. This technical guide provides an in-depth overview of key bioinformatics approaches to predict the molecular targets of a hypothetical novel compound, "Antitumor agent-36," integrating ligand-based, structure-based, and systems-level methodologies. We present detailed protocols, illustrative data, and workflow visualizations to guide researchers in this complex endeavor.

Ligand-Based Target Prediction

Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. These approaches compare the chemical features of Antitumor agent-36 to extensive databases of compounds with known protein targets to infer its potential interactions.

Methodology: Chemical Similarity and Pharmacophore Modeling

-

2D/3D Chemical Similarity Searching: The structure of Antitumor agent-36 is encoded as a molecular fingerprint (e.g., ECFP4, MACCS keys). This fingerprint is then used to query chemical databases (e.g., ChEMBL, PubChem) to find known bioactive molecules with the highest structural similarity. The targets of these similar molecules are considered potential targets for Agent-36.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A model can be generated from Agent-36 and used to screen 3D conformer databases to identify other molecules that fit the model, thereby identifying their known targets as candidates.

Experimental Protocol: 2D Similarity Search

-

Input: The 2D structure of Antitumor agent-36 in SMILES or SDF format.

-

Fingerprint Generation: Using a computational chemistry toolkit like RDKit, generate a Morgan fingerprint (equivalent to ECFP4) for Agent-36.

-

Database Selection: Target the ChEMBL database, which contains curated information on bioactive molecules and their targets.

-

Similarity Metric: Utilize the Tanimoto coefficient to quantify the similarity between Agent-36 and each molecule in the database. The coefficient ranges from 0 (no similarity) to 1 (identical).

-

Execution: Screen the ChEMBL database using the generated fingerprint.

-

Analysis: Rank the results by Tanimoto similarity. Investigate the primary targets of the top-ranking molecules (Tanimoto > 0.7) as high-priority candidates for Agent-36.

Hypothetical Data: Top Similarity Hits for Agent-36

| Known Compound | ChEMBL ID | Tanimoto Similarity | Primary Target(s) | Target Class |

| Staurosporine | CHEMBL38861 | 0.78 | Multiple Kinases | Protein Kinase |

| Dasatinib | CHEMBL1336 | 0.75 | BCR-ABL, SRC | Protein Kinase |

| Sunitinib | CHEMBL941 | 0.72 | VEGFR, PDGFR | Protein Kinase |

| Erlotinib | CHEMBL636 | 0.71 | EGFR | Protein Kinase |

Workflow Visualization

Caption: Workflow for ligand-based target prediction.

Structure-Based Target Prediction

When the 3D structure of Antitumor agent-36 is known or can be reliably predicted, structure-based methods like reverse docking can be employed. This involves docking the agent into the binding sites of a large collection of proteins to predict binding affinity.

Methodology: Reverse Docking

Reverse docking computationally places the 3D conformer of Antitumor agent-36 into the binding pockets of thousands of protein crystal structures from the Protein Data Bank (PDB). A scoring function estimates the binding energy (or score) for each protein-ligand complex. Proteins that yield the most favorable scores are prioritized as potential targets.

Experimental Protocol: Reverse Docking Screen

-

Ligand Preparation: Generate a low-energy 3D conformation of Antitumor agent-36. Assign partial charges and define rotatable bonds.

-

Target Library Preparation: Prepare a library of potential target structures. This can be a curated set (e.g., all human kinases from the PDB) or a broader library like the PDBbind database. For each protein, define the binding site coordinates, typically based on a co-crystallized ligand.

-

Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock Agent-36 into each prepared protein binding site.

-

Scoring and Ranking: Score each resulting pose using the software's scoring function. For each protein, retain the score of the best-ranked pose.

-

Post-filtering and Analysis: Rank all proteins by their docking scores. Filter the list to remove proteins with poor pocket accessibility or those irrelevant to cancer biology. The top-ranked, relevant proteins are the predicted targets.

Hypothetical Data: Top Reverse Docking Hits for Agent-36

| Protein Target | PDB ID | Docking Score (kcal/mol) | Cellular Function |

| Aurora Kinase A | 4C3P | -11.2 | Mitotic Regulation |

| PI3K Alpha | 4JPS | -10.8 | Cell Survival, Proliferation |

| SRC Kinase | 2H8H | -10.5 | Cell Adhesion, Motility |

| MEK1 | 3W8Q | -9.9 | MAP Kinase Signaling |

| HSP90 | 5LOD | -9.7 | Protein Folding, Stability |

Workflow Visualization

Caption: Workflow for structure-based reverse docking.

'Omics'-Based and Systems Biology Approaches

These methods analyze the global changes in a biological system (e.g., a cancer cell line) upon treatment with Antitumor agent-36. By identifying the molecular components (genes, proteins) that are most perturbed, we can infer the agent's primary targets and affected pathways.

Methodology: Transcriptomics and Pathway Analysis

Cancer cells are treated with Antitumor agent-36, and changes in gene expression are measured using RNA-sequencing (RNA-Seq). Genes that are significantly up- or down-regulated are identified. This list of differentially expressed genes (DEGs) is then subjected to pathway and gene set enrichment analysis (GSEA) to determine if the DEGs are overrepresented in specific signaling pathways (e.g., KEGG, Reactome) or biological processes. The pathways most significantly perturbed point towards the agent's mechanism of action and potential upstream targets.

Experimental Protocol: RNA-Seq Data Analysis

-

Data Acquisition: Obtain raw RNA-Seq data (FASTQ files) from control and Agent-36-treated cancer cell lines.

-

Quality Control: Use tools like FastQC to assess read quality.

-

Alignment: Align reads to a reference human genome (e.g., GRCh38) using an aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression: Use a statistical package like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between treated and control samples (e.g., |log2FoldChange| > 1, p-adjusted < 0.05).

-

Enrichment Analysis: Input the list of DEGs into a tool like Metascape or DAVID. Perform hypergeometric tests or GSEA to identify enriched KEGG pathways and Gene Ontology (GO) terms.

-

Interpretation: Analyze the top-ranked pathways to form hypotheses about the agent's targets. For example, enrichment of the "Cell Cycle" pathway may suggest the agent targets a cell cycle kinase like CDK or Aurora Kinase.

Hypothetical Data: Top Enriched Pathways for Agent-36

| Pathway (KEGG) | p-value | Genes in Pathway | DEGs in Pathway |

| PI3K-Akt signaling pathway | 1.2e-8 | 354 | 45 |

| MAPK signaling pathway | 3.5e-6 | 298 | 38 |

| Cell Cycle | 9.1e-6 | 124 | 25 |

| Apoptosis | 2.4e-5 | 89 | 18 |

Signaling Pathway Visualization

The data suggests that Antitumor agent-36 impacts the PI3K-Akt pathway. The predicted targets from docking (PI3K, MEK1) and similarity searches (kinases) can be mapped onto this pathway to visualize a coherent mechanism of action.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Agent-36.

Conclusion: An Integrated Approach

Effective target deconvolution of a novel antitumor agent relies not on a single method, but on the integration of multiple orthogonal bioinformatics approaches. Ligand-based methods provide rapid, initial hypotheses based on structural similarity. Structure-based methods offer predictions grounded in the physics of molecular interactions. Finally, 'omics' and systems-level analyses provide a functional, cellular context for the agent's activity. By combining the predictions from each of these domains, researchers can build a robust, evidence-based case for a small set of high-priority targets, paving the way for focused experimental validation and accelerating the drug development pipeline.

Exploring the Anti-Angiogenic Potential of Antitumor Agent-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel platinum(IV) complex that has demonstrated significant promise as a multifaceted therapeutic agent with potent anti-proliferative and anti-metastatic properties.[1] Its primary mechanisms of action include the induction of DNA damage, activation of the intrinsic apoptotic pathway, and modulation of the tumor immune microenvironment.[1][2] This technical guide provides a comprehensive overview of the established cellular effects of Antitumor agent-36 and explores its compelling, yet to be fully elucidated, anti-angiogenic potential. Drawing parallels with other platinum(IV) complexes, we delineate potential mechanisms and provide detailed experimental protocols to investigate its effects on new blood vessel formation, a critical process for tumor growth and metastasis.[1]

Core Mechanism of Action: Established Activities

Antitumor agent-36 exerts its cytotoxic effects through a multi-pronged approach targeting key cancer hallmarks. Its primary mode of action is the induction of significant DNA damage, leading to the high expression of γ-H2AX and the tumor suppressor protein p53. This DNA damage response converges on the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Furthermore, Antitumor agent-36 has been shown to modulate the tumor microenvironment by restraining the expression of PD-L1. This downregulation enhances the infiltration and activity of cytotoxic CD3+ and CD8+ T lymphocytes within the tumor tissue, contributing to an anti-tumor immune response.

The Anti-Angiogenic Hypothesis: A Frontier for Investigation

While direct evidence for the anti-angiogenic activity of Antitumor agent-36 is emerging, the broader class of platinum(IV) complexes has shown significant promise in inhibiting angiogenesis. This suggests a strong rationale for investigating this potential in Antitumor agent-36. The proposed anti-angiogenic mechanisms for platinum(IV) complexes, and by extension potentially for Antitumor agent-36, center on the disruption of key signaling pathways that drive the formation of new blood vessels.

One of the primary pathways implicated is the ERK/HIF-1α/VEGFA axis. Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the adaptive response to low oxygen. HIF-1α, in turn, upregulates the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor A (VEGFA). VEGFA then binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Some platinum(IV) complexes have been shown to suppress this pathway, leading to a reduction in microvessel density in tumors.

Another potential mechanism is the direct inhibition of VEGFR-2. By down-regulating the expression or inhibiting the kinase activity of this critical receptor, platinum complexes can effectively block the downstream signaling required for angiogenesis.

Quantitative Data

While specific anti-angiogenic data for Antitumor agent-36 is not yet publicly available, the following tables summarize the known quantitative data for its anti-proliferative effects and provide a template for how anti-angiogenic data could be presented.

Table 1: In Vitro Anti-Proliferative Activity of Antitumor agent-36

| Cell Line | Assay Type | IC50 Value | Treatment Duration | Reference |

| A549 (Lung Carcinoma) | MTT Assay | Data not specified | 48-72 hours | |

| 4T1 (Breast Cancer) | MTT Assay | Data not specified | 48-72 hours |

Table 2: Potential Anti-Angiogenic Activities of Platinum(IV) Complexes (for comparative purposes)

| Complex Type | Assay | Endpoint Measured | Result | Reference |

| Niflumic Acid Pt(IV) | Immunohistochemistry | Microvessel Density (CD34) | Significantly reduced in tumors | |

| Phosphaplatins | Wound Healing Assay | HUVEC Migration | Strongly inhibited | |

| Phosphaplatins | Tube Formation Assay | Tubule Length | Significantly reduced | |

| Phosphaplatins | RT-PCR | VEGFR-2 and VEGF-A mRNA | Decreased by 50-80% in A2780 cells |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-angiogenic potential of Antitumor agent-36.

1. Endothelial Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Antitumor agent-36 on endothelial cells (e.g., HUVECs).

-

Methodology:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Antitumor agent-36 (e.g., 0.1 to 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. In Vitro Tube Formation Assay

-

Objective: To assess the ability of Antitumor agent-36 to inhibit the formation of capillary-like structures by endothelial cells.

-

Methodology:

-

Plate Coating: Thaw extracellular matrix gel (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 1 hour to allow the gel to solidify.

-

Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the gel in the presence of various concentrations of Antitumor agent-36.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Staining and Visualization: Remove the medium, wash the cells, and stain with a suitable dye (e.g., Calcein AM). Visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

3. Western Blot Analysis for Angiogenesis-Related Proteins

-

Objective: To investigate the effect of Antitumor agent-36 on the expression and phosphorylation of key proteins in angiogenic signaling pathways.

-

Methodology:

-

Cell Treatment and Lysis: Treat endothelial cells or co-cultures with Antitumor agent-36 for a predetermined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-ERK, ERK, HIF-1α, VEGF, p-VEGFR-2, VEGFR-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

-

4. Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To evaluate the in vivo anti-angiogenic activity of Antitumor agent-36.

-

Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Sample Application: Place a sterile filter paper disc or a carrier gel containing Antitumor agent-36 onto the CAM.

-

Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation around the application site. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to a control.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Established mechanism of action of Antitumor agent-36.

Caption: Hypothesized anti-angiogenic signaling pathway inhibition.

References

Methodological & Application

"Antitumor agent-36 experimental protocol for cell culture"

Application Notes and Protocols for Antitumor Agent-36

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Antitumor agent-36, a compound with demonstrated anti-proliferative and anti-metastatic properties. The following protocols are intended as a starting point and may require optimization for specific cell lines and laboratory conditions.

Mechanism of Action

Antitumor agent-36 is a novel platinum(IV) complex that exerts its effects through a multi-faceted approach.[1] Upon cellular uptake, it is believed to be reduced to its active platinum(II) form, which then induces significant DNA damage.[1] This damage triggers a cascade of cellular responses, including the activation of the intrinsic apoptotic pathway and modulation of the tumor immune microenvironment.[1][2]

Key mechanistic features include:

-

Induction of DNA Damage: Leads to the phosphorylation of H2AX (forming γ-H2AX) and the accumulation of the p53 tumor suppressor protein.

-

Promotion of Apoptosis: Activates the mitochondrial apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the executioner caspase-3.

-

Immune Response Enhancement: Restrains the expression of Programmed Death-Ligand 1 (PD-L1), which may lead to an increased infiltration of CD3+ and CD8+ T lymphocytes into the tumor tissue.

Experimental Protocols

2.1. General Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cancer cell lines for use in experiments with Antitumor agent-36. The specific media and supplements may vary depending on the cell line.

-

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate cancer, 4T1 breast cancer)

-

Appropriate complete growth medium (e.g., F-12K Medium for A549, RPMI-1640 Medium for PC3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks, plates, and other necessary sterile plasticware

-

-

Procedure:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Regularly monitor cell morphology and confluency.

-

When cells reach 70-80% confluency, subculture them.

-

To subculture, aspirate the old medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA to detach the cells.

-

Incubate for a few minutes until cells have detached. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

Ensure cells are in the logarithmic growth phase before starting any experiment.

-

2.2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of Antitumor agent-36 on cancer cells by measuring metabolic activity.

-

Materials:

-

Cancer cells

-

96-well plates

-

Antitumor agent-36

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Antitumor agent-36 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to each well.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

2.3. Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in the mechanism of action of Antitumor agent-36.

-

Materials:

-

Cells treated with Antitumor agent-36

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against γ-H2AX, p53, Bcl-2, Bax, cleaved caspase-3, PD-L1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with Antitumor agent-36 for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent.

-

Quantify the band intensities and normalize them to a loading control.

-

2.4. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with Antitumor agent-36

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Antitumor agent-36 for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Data Presentation

The following tables summarize the reported quantitative and qualitative data for Antitumor agent-36.

Table 1: IC50 Values of Antitumor agent-36

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (hours) |

| A549 | Lung Carcinoma | 19.7 | 72 |

| PC3 | Prostate Cancer | 11.9 | 72 |

Note: The IC50 values are based on available data and may vary between experiments. One source indicated that specific IC50 values were not explicitly available.

Table 2: Qualitative Effects of Antitumor agent-36 on Key Proteins and Cells

| Target | Function | Effect of Treatment |

| γ-H2AX | DNA double-strand break marker | High Expression |

| p53 | Tumor suppressor | High Expression |

| Bcl-2 | Anti-apoptotic protein | Downregulation |

| Bax | Pro-apoptotic protein | Upregulation |

| Caspase-3 | Executioner caspase in apoptosis | Activation |

| PD-L1 | Immune checkpoint protein | Restrained Expression |

| CD3+ T cells | T lymphocyte marker | Increased Infiltration |

| CD8+ T cells | Cytotoxic T lymphocyte marker | Increased Infiltration |

Visualizations

The following diagrams illustrate the signaling pathway of Antitumor agent-36 and a general experimental workflow.

Caption: Signaling pathway of Antitumor agent-36.

Caption: General experimental workflow for evaluating Antitumor agent-36.

References

Application Notes and Protocols for In Vivo Dissolution of Antitumor agent-36

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Antitumor agent-36" is a designation associated with at least two distinct chemical entities: a sulfonylurea derivative and a platinum-containing complex.[1] Both compounds exhibit potent anti-proliferative and anti-metastasis activities.[1][2][3] A significant challenge for in vivo studies is the poor aqueous solubility often associated with such potent small molecules.[4] This document provides detailed application notes and protocols for dissolving and formulating "Antitumor agent-36" for preclinical in vivo research, focusing on strategies to enhance solubility and ensure consistent, reliable delivery.

The platinum-containing complex, in particular, has been shown to induce significant DNA damage, leading to the upregulation of γ-H2AX and p53. It promotes apoptosis via the mitochondrial pathway involving Bcl-2, Bax, and caspase-3, and enhances anti-tumor immunity by inhibiting PD-L1 expression, thereby increasing the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment.

1. Challenges in Formulating Poorly Soluble Agents

The bioavailability and efficacy of poorly water-soluble compounds like Antitumor agent-36 are often limited by their dissolution rate. Key challenges include:

-

Precipitation: The compound may dissolve in an organic solvent like DMSO but precipitate when diluted into aqueous physiological buffers or upon administration in vivo.

-

Inconsistent Bioavailability: Poor solubility can lead to variable absorption and inconsistent drug exposure, resulting in unreliable data in efficacy and toxicology studies.

-

Vehicle-Induced Toxicity: The solvents and excipients used to dissolve the agent can have their own toxicological effects, which must be carefully considered.

To overcome these challenges, various formulation strategies can be employed, including the use of co-solvents, surfactants, and complexing agents.

Data Presentation: Vehicle Formulations

The selection of an appropriate vehicle is critical for the successful in vivo administration of Antitumor agent-36. The following table summarizes common vehicle formulations suitable for poorly soluble compounds, along with their recommended routes of administration.

| Formulation Composition | Recommended Route of Administration | Max Solubility (Example) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (IV), Intraperitoneal (IP) | ≥ 2.5 mg/mL | A common formulation for enhancing the solubility of hydrophobic compounds for systemic administration. The components help to create a stable solution. It is crucial to add the components sequentially. |

| 10% DMSO, 90% Corn Oil | Oral (PO), Subcutaneous (SC) | ≥ 2.5 mg/mL | Suitable for oral gavage or subcutaneous injection. Not recommended for experiments lasting more than two weeks due to potential oil degradation. Ensure thorough mixing to create a uniform suspension or solution. |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | Intravenous (IV), Intraperitoneal (IP) | 1.56 mg/mL | Utilizes a cyclodextrin (Sulfobutylether-β-cyclodextrin) to form an inclusion complex with the drug, enhancing its aqueous solubility. May require sonication to achieve full dissolution. Useful for compounds that are difficult to solubilize with co-solvents alone. |

| 5% DMSO, 5% Solutol HS 15, 90% Saline | Intravenous (IV) | Compound-dependent | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent. This formulation is often well-tolerated for intravenous administration. |

| Carboxymethylcellulose (CMC) 0.5-1% in Water (with Tween-80) | Oral (PO) | Compound-dependent | Forms a suspension for oral administration. A small amount of Tween-80 (e.g., 0.1-0.5%) can be added to aid in wetting the compound particles. Requires continuous stirring to maintain uniformity during dosing. |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol allows for the determination of the maximum soluble concentration of Antitumor agent-36 in various aqueous-based vehicle formulations.

Materials:

-

Antitumor agent-36

-

Anhydrous DMSO

-

Test vehicles (e.g., PBS, Saline, formulations from the table above)

-

96-well plates (clear bottom)

-

Plate reader or nephelometer

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of Antitumor agent-36 in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous vehicle of interest (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration where the turbidity is not significantly different from the vehicle-only control.

Protocol 2: Preparation of Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes the preparation of a common co-solvent formulation. It is critical to add the solvents in the specified order to prevent precipitation.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Procedure:

-

Weigh Compound: Accurately weigh the required amount of Antitumor agent-36.

-

Initial Dissolution: Dissolve the Antitumor agent-36 powder in DMSO. Vortex or sonicate gently if necessary to achieve a clear solution.

-

Add Co-Solvent: Add PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.

-

Add Surfactant: Add Tween-80 to the mixture and mix thoroughly.

-

Final Dilution: Slowly add the saline to the mixture while vortexing to bring the solution to the final volume.

-

Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may not be suitable for IV injection. All substances for parenteral administration must be sterile.

Protocol 3: Preparation of Formulation for Oral Gavage (PO)

This protocol describes the preparation of a suspension in a corn oil vehicle.

Vehicle Composition: 10% DMSO, 90% Corn Oil.

Procedure:

-

Weigh Compound: Accurately weigh the required amount of Antitumor agent-36.

-

Initial Dissolution: Dissolve the Antitumor agent-36 powder in DMSO to create a concentrated stock solution.

-

Prepare Vehicle: Measure the required volume of corn oil.

-

Combine and Mix: Add the DMSO stock solution to the corn oil. Mix thoroughly by vortexing or using a homogenizer to ensure a uniform solution or suspension.

-

Storage: This formulation is not recommended for long-term storage, especially for experiments lasting over two weeks. Prepare fresh before use if possible.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of Antitumor agent-36 in cancer cells.

Experimental Workflow: Formulation Preparation

Caption: Workflow for preparing a co-solvent formulation for in vivo studies.

Logical Relationship: Dosing Procedure (Oral Gavage)

Caption: Standard operating procedure for oral gavage in rodents.

References

Application Notes and Protocols: Antitumor Agent-36 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Antitumor agent-36, a novel platinum(IV) complex, using a xenograft mouse model. The detailed methodology is intended to guide researchers in preclinical cancer studies.

Introduction

Antitumor agent-36 is a promising therapeutic candidate with a multi-faceted mechanism of action. It has been shown to possess potent anti-proliferative and anti-metastatic properties.[1][2] Its primary modes of action include the induction of DNA damage, activation of the intrinsic apoptotic pathway, and modulation of the tumor immune microenvironment.[2][3] Upon cellular uptake, Antitumor agent-36 is reduced to its active platinum(II) species, which binds to DNA, leading to significant DNA damage and the activation of the DNA damage response (DDR).[2] This triggers the mitochondrial apoptotic pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-3. Furthermore, Antitumor agent-36 has been observed to enhance the host's anti-tumor immune response by restraining the expression of Programmed Death-Ligand 1 (PD-L1), leading to increased infiltration of CD3+ and CD8+ T cells into the tumor tissue.

This protocol details the use of a 4T1 murine breast cancer xenograft model in BALB/c mice to assess the antitumor efficacy of this agent.

Data Presentation

The following table summarizes the quantitative data for the in vivo evaluation of Antitumor agent-36 in a 4T1 xenograft model.

| Parameter | Value |

| Cell Line | 4T1 Murine Breast Cancer |

| Mouse Strain | BALB/c |

| Tumor Implantation | Subcutaneous |

| Number of Cells | 5 x 10⁵ cells in 100 µL |

| Vehicle | Matrigel® and sterile PBS (1:1 ratio) |

| Treatment Start | When tumor volume reaches ~100 mm³ |

| Drug | Antitumor agent-36 |

| Dosage | 20 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Every three days for a total of five doses |

| Control Group | Vehicle (e.g., sterile saline) |

| Endpoint | Day 21 |

| Primary Outcome | Tumor Growth Inhibition (TGI) |

Experimental Protocols

Cell Culture and Preparation

-

Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Prior to implantation, harvest cells using Trypsin-EDTA and wash with sterile Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁶ cells/mL.

-

Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

Animal Handling and Tumor Implantation

-

Use female BALB/c mice, 6-8 weeks old.

-

Anesthetize the mice prior to injection.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁵ cells) into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth.

Tumor Measurement and Grouping

-

Once tumors are palpable, measure the tumor volume every two days using calipers.

-

Calculate the tumor volume using the formula: Volume = (Length × Width²)/2 .

-

When the average tumor volume reaches approximately 100 mm³, randomize the mice into a treatment group and a control group.

Drug Preparation and Administration

-

Prepare a stock solution of Antitumor agent-36 in a suitable vehicle (e.g., sterile saline, potentially with a small amount of DMSO and Tween 80 to aid solubility).

-

Administer Antitumor agent-36 to the treatment group via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

-

Administer an equivalent volume of the vehicle to the control group.

-

Repeat the administration every three days for a total of five doses.

Endpoint Analysis

-

Continue to monitor tumor volume and body weight throughout the study.

-

On day 21, humanely euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100 .

-

For further analysis, tumor tissues can be collected for immunohistochemistry to assess the infiltration of CD3+ and CD8+ T cells and the expression of PD-L1.

Visualizations

Signaling Pathway of Antitumor Agent-36

Caption: Signaling pathway of Antitumor agent-36.

Experimental Workflow for Xenograft Study

Caption: Experimental workflow for the xenograft mouse model.

References

Application Notes and Protocols: Developing a Reporter Assay for Antitumor Agent-36 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for developing and implementing a cell-based reporter assay to quantify the bioactivity of a novel investigational compound, Antitumor Agent-36. This assay is designed for researchers in academic and industrial settings engaged in cancer biology and drug discovery. Reporter gene assays are instrumental in drug discovery for target identification, validation, and high-throughput screening of potential therapeutics.[1][2] They offer a quantitative measure of the modulation of specific cellular signaling pathways.[3][4]

This application note will focus on a luciferase-based reporter assay to measure the activity of Antitumor Agent-36 as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Therefore, it represents a key target for anticancer therapies.

Principle of the Assay

The NF-κB luciferase reporter assay is a widely used, sensitive, and quantitative method to assess the activity of the NF-κB signaling pathway. The core principle of this assay involves the use of a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a minimal promoter fused to tandem repeats of the NF-κB response element. When the NF-κB pathway is activated, typically by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these response elements, driving the expression of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, leading to the emission of light. The intensity of this luminescent signal is directly proportional to the level of NF-κB activation. Antitumor Agent-36, as an inhibitor of this pathway, is expected to decrease the TNF-α-induced luciferase expression in a dose-dependent manner. To normalize for variations in cell number and transfection efficiency, a second reporter plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected.

Signaling Pathway Overview

The NF-κB signaling pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitor proteins called IκBs. Upon stimulation by inducers like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimers to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those involved in cell survival and proliferation. Many tumors exhibit constitutive activation of the NF-κB pathway, which contributes to their malignant phenotype. Antitumor Agent-36 is hypothesized to inhibit this pathway, leading to a reduction in the expression of NF-κB target genes.

Caption: NF-κB signaling pathway and the mechanism of the reporter assay.

Experimental Protocols

Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 Transfection Reagent

-

pNF-κB-Luc reporter plasmid

-

pRL-TK (Renilla luciferase control) plasmid

-

Recombinant Human TNF-α

-

Antitumor Agent-36

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol 1: Cell Culture and Transfection

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ incubator.

-

Transfection Complex Preparation:

-

For each well, prepare a DNA mixture by diluting 100 ng of pNF-κB-Luc and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add 50 µL of the transfection complex to each well containing cells and gently rock the plate to mix. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Compound Treatment and Cell Lysis

-

Compound Preparation: Prepare a 10 mM stock solution of Antitumor Agent-36 in DMSO. Create a serial dilution of Antitumor Agent-36 in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.1%.

-

Cell Treatment: After 24 hours of transfection, aspirate the transfection medium and replace it with 100 µL of fresh medium containing the various concentrations of Antitumor Agent-36. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.

-

Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control wells. Incubate for an additional 6 hours at 37°C.

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

Protocol 3: Luciferase Assay and Data Analysis

-

Reagent Preparation: Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.

-

Firefly Luciferase Measurement: Add 100 µL of LAR II to each well. Measure the firefly luciferase activity using a luminometer.

-

Renilla Luciferase Measurement: Immediately after the firefly reading, add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Data Analysis:

-

Calculate the Relative Luciferase Units (RLU) for each well by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variability in transfection efficiency and cell number.

-

Calculate the fold induction for each condition by dividing the normalized RLU of the treated samples by the normalized RLU of the unstimulated control.

-

Plot the fold induction against the log concentration of Antitumor Agent-36.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal TNF-α-induced luciferase activity) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow

Caption: A high-level overview of the experimental workflow.

Data Presentation

The quantitative data generated from this assay should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Raw Luminescence Data (Example)

| Well | Treatment | [Antitumor Agent-36] (nM) | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |

| A1 | Unstimulated | 0 | 1,500 | 50,000 |

| A2 | TNF-α + Vehicle | 0 | 150,000 | 52,000 |

| B1 | TNF-α | 0.1 | 145,000 | 51,000 |

| B2 | TNF-α | 1 | 120,000 | 53,000 |

| C1 | TNF-α | 10 | 78,000 | 50,500 |

| C2 | TNF-α | 100 | 25,000 | 51,500 |

| D1 | TNF-α | 1000 | 5,000 | 49,000 |

Table 2: Normalized Data and Fold Induction

| Treatment | [Antitumor Agent-36] (nM) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Induction (vs. Unstimulated) | % Inhibition |

| Unstimulated | 0 | 0.030 | 1.0 | 0 |

| TNF-α + Vehicle | 0 | 2.885 | 96.2 | 0 |

| TNF-α | 0.1 | 2.843 | 94.8 | 1.4 |

| TNF-α | 1 | 2.264 | 75.5 | 21.5 |

| TNF-α | 10 | 1.545 | 51.5 | 46.5 |

| TNF-α | 100 | 0.485 | 16.2 | 83.2 |

| TNF-α | 1000 | 0.102 | 3.4 | 96.5 |

Interpretation of Results

The results from the reporter assay will provide a quantitative measure of the inhibitory effect of Antitumor Agent-36 on the NF-κB signaling pathway. A dose-dependent decrease in the normalized luciferase activity in the presence of TNF-α indicates that the compound is effectively inhibiting the pathway. The IC₅₀ value derived from the dose-response curve is a critical parameter for characterizing the potency of the compound. It is important to perform statistical analysis, such as t-tests or ANOVA, to determine the significance of the observed inhibition. Additionally, a cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel to ensure that the observed decrease in luciferase activity is due to specific inhibition of the NF-κB pathway and not a result of general cytotoxicity.

Conclusion

The luciferase reporter gene assay described in these application notes provides a robust, sensitive, and high-throughput compatible method for assessing the bioactivity of Antitumor Agent-36 as an inhibitor of the NF-κB signaling pathway. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to advance the preclinical development of this promising antitumor agent. This assay is a valuable tool in the drug discovery pipeline, enabling the characterization and optimization of novel cancer therapeutics.

References

Application Notes: Use of Antitumor Agent-36 in Patient-Derived Xenograft (PDX) Models

Introduction

Antitumor agent-36 is a novel compound with significant potential in oncology research. It is a mono-ketoprofen platinum(IV) complex that integrates a DNA-damaging platinum core with the anti-inflammatory properties of ketoprofen.[1] This dual-action design allows it to target cancer cells through multiple mechanisms, including inducing DNA damage, promoting apoptosis, and enhancing the host's antitumor immune response.[1][2][3] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical drug evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor.[4] This document provides a detailed guide for the application of Antitumor agent-36 in PDX models for researchers, scientists, and drug development professionals.

Mechanism of Action

Antitumor agent-36 exhibits a multi-pronged mechanism of action:

-

DNA Damage and Apoptosis: The platinum(IV) core of the agent is reduced in the tumor microenvironment to its active platinum(II) form, which crosslinks with DNA, causing significant damage. This leads to the high expression of γ-H2AX and p53, ultimately triggering the mitochondrial apoptotic pathway. This pathway is characterized by the modulation of Bcl-2 family proteins (downregulation of Bcl-2 and upregulation of Bax) and the activation of caspase-3.

-

Immune Response Enhancement: Antitumor agent-36 has been shown to significantly improve the immune response by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This reduction in PD-L1 prevents the inactivation of cytotoxic T lymphocytes, leading to an increase in CD3+ and CD8+ T infiltrating cells within the tumor microenvironment and a more effective antitumor immune attack.

Data Presentation

The following table summarizes the in vivo efficacy of Antitumor agent-36 from a study using a 4T1 murine breast cancer xenograft model. While this is not a PDX model, it provides a reference for the expected antitumor activity. Similar data should be generated in PDX models to assess efficacy in a more clinically relevant setting.

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Weight (g) at Day 21 | Tumor Growth Inhibition (%) |

| Control (Saline) | - | i.p. | Every 3 days (5 doses) | 1.25 | - |

| Antitumor agent-36 | 20 | i.p. | Every 3 days (5 doses) | 0.45 | 64 |

Data from a 4T1 murine breast cancer xenograft model in BALB/c mice.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models. Specific procedures may need to be optimized based on the tumor type.

Materials:

-

Freshly resected patient tumor tissue

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Sterile surgical instruments

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® (optional)

-

Anesthetics and analgesics

Procedure:

-

Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate institutional approvals.

-

Tissue Processing:

-

Wash the tumor tissue with cold, sterile PBS.

-

Mechanically mince the tissue into small fragments (approximately 2-3 mm³).

-

Alternatively, for some tumor types, enzymatic dissociation can be performed to obtain a single-cell suspension.

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the flank or the appropriate orthotopic location.

-

Implant a single tumor fragment subcutaneously. If using a cell suspension, mix with Matrigel® and inject subcutaneously.

-

Suture the incision.

-

-

Monitoring:

-

Monitor the mice for tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to a new cohort of mice.

-

Efficacy Study of Antitumor agent-36 in PDX Models

Materials:

-

Established PDX-bearing mice with tumor volumes of approximately 100-150 mm³

-

Antitumor agent-36

-

Vehicle control (e.g., saline)

-

Dosing syringes and needles

Procedure:

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Dosing Preparation: Prepare the dosing solution of Antitumor agent-36 and the vehicle control under sterile conditions.

-

Administration:

-

Administer Antitumor agent-36 via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 20 mg/kg every three days for five doses).

-

Administer the vehicle control to the control group using the same volume, route, and schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21), humanely euthanize the mice.

-

Excise the tumors and record their final weight.

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

-

Collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blot).

-

Western Blot for Protein Expression Analysis

This protocol is used to quantify changes in the expression of key proteins involved in the mechanism of action of Antitumor agent-36.

Procedure:

-

Cell Lysis: Lyse tumor tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX, p53, Bcl-2, Bax, caspase-3, PD-L1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Caption: Experimental workflow for evaluating Antitumor agent-36 in PDX models.

Caption: DNA damage and apoptosis signaling pathway of Antitumor agent-36.

Caption: Enhancement of antitumor immune response by Antitumor agent-36.

References

Troubleshooting & Optimization

"improving the solubility and stability of Antitumor agent-36"

Technical Support Center: Antitumor Agent-36

This guide provides troubleshooting advice and frequently asked questions for researchers working with Antitumor agent-36. Below are solutions to common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary solubility and stability challenges with Antitumor agent-36?

A1: Antitumor agent-36 is a highly hydrophobic molecule, leading to poor aqueous solubility (< 0.1 µg/mL in water). It is also susceptible to hydrolysis at pH levels outside the range of 6.0-7.5 and can degrade upon exposure to light.

Q2: What is the recommended solvent for initial stock solution preparation?

A2: For initial stock solutions, it is recommended to use 100% dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. Ensure the DMSO is anhydrous to prevent precipitation.

Q3: My Antitumor agent-36 precipitates when I dilute the DMSO stock in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue due to the low aqueous solubility of the agent. To mitigate this, consider the following:

-

Lower the final concentration: Try to keep the final DMSO concentration in the medium below 0.5%.

-

Use a surfactant: Incorporating a non-ionic surfactant like Tween 80 (at a final concentration of 0.1-0.5%) in your medium can help maintain solubility.

-

Pre-warm the medium: Adding the stock solution to a pre-warmed medium (37°C) with gentle vortexing can improve dispersion.

-

Explore formulation strategies: For in-vivo studies or persistent in-vitro issues, consider the formulation approaches detailed in the troubleshooting section.

Q4: How should I store Antitumor agent-36 to ensure its stability?

A4: Both the solid compound and DMSO stock solutions should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

This section provides strategies to enhance the aqueous solubility of Antitumor agent-36.

| Method | Description | Typical Solubility Increase | Advantages | Considerations |

| Cyclodextrin Complexation | Encapsulation of the agent within a cyclodextrin molecule (e.g., HP-β-CD). | 10-50 fold | Simple to prepare, commercially available. | May alter drug-target interactions. |

| Nanoparticle Formulation | Encapsulation within a polymeric nanoparticle (e.g., PLGA). | >100 fold | Protects the agent from degradation, allows for targeted delivery. | Complex preparation, potential for immunogenicity. |

| Solid Dispersion | Dispersing the agent in a hydrophilic polymer matrix (e.g., PVP K30). | 20-100 fold | Enhances dissolution rate, easy to scale up. | The formulation may be physically unstable over time. |

Issue 2: Chemical Instability and Degradation

This section addresses the chemical instability of Antitumor agent-36.

| Strategy | Description | Observed Improvement | Advantages | Considerations |

| pH Optimization | Maintain the pH of all solutions between 6.0 and 7.5. | >90% of the compound remains after 24h. | Simple and effective for in-vitro experiments. | May not be feasible for all biological systems. |

| Lyophilization | Freeze-drying the agent with a cryoprotectant (e.g., mannitol). | Extends solid-state shelf life to >2 years. | Ideal for long-term storage. | Requires specialized equipment. |

| Light Protection | Store all preparations in amber vials or wrapped in aluminum foil. | Reduces photodegradation by over 95%. | Easy to implement. | Critical for maintaining compound integrity. |

Experimental Protocols

Protocol 1: Preparation of Antitumor agent-36/HP-β-CD Inclusion Complex

-

Preparation of HP-β-CD Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

-

Addition of Antitumor agent-36: Slowly add Antitumor agent-36 powder to the HP-β-CD solution to achieve the desired molar ratio (typically 1:1 or 1:2).

-

Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed agent.

-

Lyophilization (Optional): For a stable powder form, freeze-dry the resulting solution.

-

Quantification: Determine the concentration of the complexed agent using HPLC-UV.

Protocol 2: Formulation of Antitumor agent-36 Loaded PLGA Nanoparticles

-

Organic Phase Preparation: Dissolve 10 mg of Antitumor agent-36 and 100 mg of PLGA in 5 mL of acetone.

-

Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA).

-

Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the acetone to evaporate, leading to nanoparticle formation.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA.

-

Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further use.

Visual Guides

A troubleshooting decision tree for common issues with Antitumor agent-36.

The experimental workflow for preparing PLGA-encapsulated Antitumor agent-36.

"optimizing Antitumor agent-36 dosage and treatment schedule in vivo"

Welcome to the technical support center for Antitumor Agent-36 (ATA-36). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo dosage and treatment schedules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General

1. What is the proposed mechanism of action for ATA-36?

ATA-36 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, ATA-36 aims to induce apoptosis and reduce tumor progression.

2. In which cancer models has ATA-36 shown preclinical efficacy?

Preclinical studies have demonstrated the potential of ATA-36 in various xenograft models.[3][4][5] Efficacy has been observed in models of non-small cell lung cancer, breast cancer, and glioblastoma. However, the efficacy of any anticancer agent can be highly dependent on the specific tumor model and its genetic background.

Dosage and Schedule Optimization

3. How should I determine the starting dose for my in vivo studies?